An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrapropylammonium Bromide
An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrapropylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of tetrapropylammonium (B79313) bromide (TPAB). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the solid-state properties and crystallographic details of this quaternary ammonium (B1175870) salt. This document delves into the crystallographic data, experimental protocols for structure determination, and the relationships within the crystal lattice, offering a thorough understanding of its three-dimensional architecture.
Introduction to Tetrapropylammonium Bromide
Tetrapropylammonium bromide, with the chemical formula C₁₂H₂₈BrN, is a quaternary ammonium salt that finds applications in various chemical and pharmaceutical fields.[1] It is utilized as a phase-transfer catalyst, an electrolyte, and as a structure-directing agent in the synthesis of zeolites. Its molecular structure consists of a central nitrogen atom bonded to four propyl groups, forming a tetrapropylammonium cation ([N(C₃H₇)₄]⁺), which is ionically bonded to a bromide anion (Br⁻). Understanding the precise three-dimensional arrangement of these ions in the crystalline state is crucial for comprehending its physicochemical properties and for its application in materials science and drug design.
Crystallographic Data
The crystal structure of tetrapropylammonium bromide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the tetragonal crystal system. Below are the key crystallographic parameters compiled from the Crystallography Open Database (COD) and a foundational study by Zalkin (1957).
Unit Cell Parameters and Crystal System
The unit cell is the basic repeating unit of a crystal structure. For tetrapropylammonium bromide, two notable determinations of these parameters are presented below for comparison.
| Parameter | COD Entry (3500080)[1] | Zalkin, 1957[2] |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I -4 | I -4 |
| a (Å) | 8.2048 | 8.24 |
| b (Å) | 8.2048 | 8.24 |
| c (Å) | 10.7389 | 10.92 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 723.75 | 740.5 |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 1.22 | 1.192 |
| R-factor | 0.0199 | Not reported |
Z represents the number of formula units per unit cell.
Atomic Coordinates and Molecular Geometry
The precise positions of the atoms within the unit cell are determined through structure solution and refinement. The tetrapropylammonium cation adopts a tetrahedral geometry around the central nitrogen atom. The bromide anion is located at a specific position within the lattice, surrounded by the bulky organic cations. The packing of these ions is analogous to the zinc sulfide (B99878) (ZnS) structure, where each bromide ion is surrounded by a tetrahedron of tetrapropylammonium ions, and vice versa.[2]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the analysis of X-ray diffraction data.
Synthesis and Crystallization of Tetrapropylammonium Bromide
High-purity tetrapropylammonium bromide is a prerequisite for growing diffraction-quality single crystals.
Synthesis: A common method for the synthesis of tetrapropylammonium bromide is the reaction of tripropylamine (B89841) with n-propyl bromide.[2]
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Reaction: (CH₃CH₂CH₂)₃N + CH₃CH₂CH₂Br → [(CH₃CH₂CH₂)₄N]⁺Br⁻
The reaction is typically carried out in a suitable polar solvent, such as ethanol (B145695) or acetonitrile, and may require heating to proceed at a reasonable rate.
Crystallization for Single-Crystal X-ray Diffraction: Obtaining single crystals suitable for X-ray diffraction often requires careful control of crystallization conditions. Slow evaporation of a saturated solution is a commonly employed technique.
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Protocol for Single Crystal Growth (Slow Evaporation):
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Prepare a saturated solution of purified tetrapropylammonium bromide in a suitable solvent (e.g., ethanol, or a mixture of ethanol and ethyl acetate).
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Filter the solution to remove any particulate matter.
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Transfer the clear solution to a clean crystallizing dish or vial.
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Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
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Place the container in an undisturbed, temperature-stable environment.
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Monitor the container over several days to weeks for the formation of well-defined single crystals.
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Single-Crystal X-ray Diffraction Analysis
The following outlines a typical modern experimental protocol for the determination of the crystal structure of a small molecule like tetrapropylammonium bromide.
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Crystal Mounting and Data Collection:
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A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.
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The crystal is then placed on a diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.
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The diffractometer is equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector).
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A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies are designed to obtain a complete and redundant dataset.
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Data Processing and Structure Solution:
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The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT, or XDS). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.
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The integrated data is then corrected for various experimental factors, such as absorption, Lorentz, and polarization effects.
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The crystal structure is solved using direct methods or Patterson methods, typically implemented in software packages like SHELXT or SIR. This provides an initial model of the atomic positions.
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Structure Refinement:
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The initial structural model is refined against the experimental data using full-matrix least-squares on F². This process, often carried out with programs like SHELXL, optimizes the atomic coordinates, and anisotropic displacement parameters.
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Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
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The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic reasonability.
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Visualizing the Crystallographic Workflow and Data Hierarchy
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical crystal structure analysis and the hierarchical relationship of the crystallographic data.
Caption: Workflow for Crystal Structure Analysis.
